![molecular formula C26H26N4O2S B2862799 N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476433-19-9](/img/structure/B2862799.png)
N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
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Description
N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactivity
Studies in organic synthesis have explored the synthesis and reactivity of triazole derivatives, which share structural features with the compound . For instance, the synthesis and bromine to lithium exchange reactions of dibromo-1H-1,2,3-triazoles have been studied, leading to the creation of compounds with potential applications in medicinal chemistry and materials science (Iddon & Nicholas, 1996). Such research lays the groundwork for understanding the chemical behavior of complex triazole derivatives and their potential utility in drug development and synthesis of new materials.
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of related compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, has revealed their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of triazole derivatives. For example, research on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring has demonstrated valuable therapeutic intervention potential against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). These findings indicate the broader applicability of triazole derivatives in developing new antimicrobial agents.
Molecular Docking and Structure-Activity Relationships
Molecular docking and structure-activity relationship studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have shown promise in anti-cancer research. These compounds exhibit significant inhibitory potentials against EGFR, highlighting their potential as anti-cancer agents (Karayel, 2021).
properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-18-9-10-19(2)23(15-18)30-24(16-27-25(31)21-11-13-22(32-3)14-12-21)28-29-26(30)33-17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDAGKHJGLKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
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